4-((2-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
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Overview
Description
The compound is a derivative of quinazolinone, a class of organic compounds with a wide range of biological activities. It also contains a chlorobenzyl group and a propylbenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Tools like ChemSpider can provide theoretical predictions about the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The chlorobenzyl group might undergo reactions typical for aryl halides, while the quinazolinone core could potentially participate in various condensation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorobenzyl group might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Antibacterial Activity
A study by Singh et al. (2010) synthesized a series of compounds related to 4-oxoquinazoline and screened them for antibacterial activity against various bacterial strains, indicating potential applications in developing new antibacterial agents (Singh et al., 2010).
Synthesis as Key Intermediate for Anti-Cancer Drugs
Research by Cao Sheng-li (2004) indicated that bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a compound related to the chemical , is a key intermediate in the synthesis of certain anti-cancer drugs inhibiting thymidylate synthase (Cao Sheng-li, 2004).
Synthesis and Antitumor Activity
A study by Forsch et al. (2002) involved the synthesis of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid, which were tested as inhibitors of tumor cell growth in culture, suggesting potential applications in cancer treatment (Forsch, Wright, & Rosowsky, 2002).
Synthesis and Potential Antimicrobial Agents
Desai et al. (2007) synthesized new compounds related to quinazoline and screened them for antibacterial and antifungal activities, suggesting their application in antimicrobial drug development (Desai, Shihora, & Moradia, 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[[2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O3S/c1-2-15-30-26(35)21-11-7-20(8-12-21)17-33-27(36)23-5-3-4-6-24(23)32-28(33)37-18-25(34)31-16-19-9-13-22(29)14-10-19/h3-14H,2,15-18H2,1H3,(H,30,35)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRYAEGRTUDXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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